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1-(trimethyl-1H-pyrazol-4-yl)ethane-1-thiol
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Overview
Description
1-(Trimethyl-1H-pyrazol-4-yl)ethane-1-thiol is a chemical compound with the molecular formula C8H14N2S It is characterized by the presence of a pyrazole ring substituted with a trimethyl group and an ethane-1-thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(trimethyl-1H-pyrazol-4-yl)ethane-1-thiol typically involves the reaction of pyrazole derivatives with appropriate thiolating agents. One common method involves the reaction of 4-chloro-1-(trimethyl-1H-pyrazol-4-yl)ethane with sodium hydrosulfide under controlled conditions to yield the desired thiol compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(Trimethyl-1H-pyrazol-4-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-(Trimethyl-1H-pyrazol-4-yl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(trimethyl-1H-pyrazol-4-yl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrazol-4-yl)ethanone: Similar structure but lacks the thiol group.
1-(3-methyl-1H-pyrazol-4-yl)ethanone: Contains a methyl group instead of a trimethyl group.
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone: Similar structure but with different functional groups.
Uniqueness
1-(Trimethyl-1H-pyrazol-4-yl)ethane-1-thiol is unique due to its combination of a pyrazole ring with a thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
1-(Trimethyl-1H-pyrazol-4-yl)ethane-1-thiol, also known as 2-(trimethyl-1H-pyrazol-4-yl)ethane-1-thiol, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of trimethylpyrazole derivatives with thiol reagents. The compound can be synthesized through various methods, including:
- Nucleophilic substitution : Reaction of 2-bromoethanol with trimethylpyrazole in the presence of a base.
- Thiol addition : Direct addition of thiols to activated alkenes or alkynes containing pyrazole moieties.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, suggesting its potential as an antibacterial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 32 |
Proteus mirabilis | 30 |
Cytotoxic Activity
In addition to its antimicrobial properties, this compound has shown cytotoxic effects against several cancer cell lines. The IC50 values for various cell lines are summarized below:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
A549 | 20 |
MCF7 | 18 |
These results suggest that the compound could serve as a lead structure for developing new anticancer agents.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in cellular metabolism and DNA synthesis, leading to cell death in microbial and cancerous cells.
Case Studies
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various pyrazole derivatives, including this compound. Results indicated that this compound significantly inhibited bacterial growth compared to control groups, highlighting its potential for therapeutic use against resistant strains .
- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased annexin V staining in treated cells, confirming its role as an apoptosis inducer .
Properties
Molecular Formula |
C8H14N2S |
---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)ethanethiol |
InChI |
InChI=1S/C8H14N2S/c1-5-8(7(3)11)6(2)10(4)9-5/h7,11H,1-4H3 |
InChI Key |
TVIRACHVGYTIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C)S |
Origin of Product |
United States |
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